molecular formula C15H14N4O B11535474 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole

Cat. No.: B11535474
M. Wt: 266.30 g/mol
InChI Key: NYOYSHYLTFCUGO-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole core linked to a hydrazone moiety, which is further substituted with a methoxybenzylidene group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of 4-methoxybenzaldehyde with 2-hydrazinyl-1H-benzimidazole under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole is unique due to its combination of a benzimidazole core and a hydrazone moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C15H14N4O/c1-20-12-8-6-11(7-9-12)10-16-19-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H2,17,18,19)/b16-10+

InChI Key

NYOYSHYLTFCUGO-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N2

Origin of Product

United States

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